1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenylmethyl group and a phenylethyl group, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenylmethyl group, and the attachment of the phenylethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine. Substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- 1-[(4-bromophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- 1-[(4-fluorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, such as different binding affinities, reactivity, or therapeutic potential.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)15-17-7-9-20(22)10-8-17;3-1(4)2(5)6/h2-10,16,19H,11-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSDMNYLHQQQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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